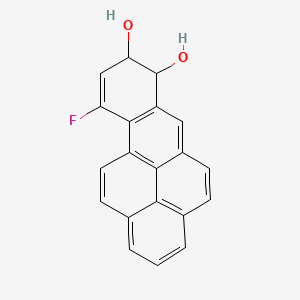
Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl- is a complex organic compound with a unique structure that includes a benzenemethanol core and a 2-hydroxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl- typically involves multiple steps. One common method includes the reaction of benzenemethanol with 2-hydroxypropylamine under controlled conditions. The reaction is often catalyzed by a suitable acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is designed to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography, are employed to isolate the final product from any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include halides and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanol: A simpler analog with a similar core structure but lacking the 2-hydroxypropyl group.
2-Hydroxypropylamine: Shares the 2-hydroxypropyl group but lacks the benzenemethanol core.
Diphenylmethanol: Contains the diphenyl group but differs in other structural aspects.
Uniqueness
What sets Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
85805-19-2 |
|---|---|
Formule moléculaire |
C23H25NO2 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
1-[2-[hydroxy(diphenyl)methyl]-N-methylanilino]propan-2-ol |
InChI |
InChI=1S/C23H25NO2/c1-18(25)17-24(2)22-16-10-9-15-21(22)23(26,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,25-26H,17H2,1-2H3 |
Clé InChI |
RMAMATQBKMHVTR-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C)C1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)
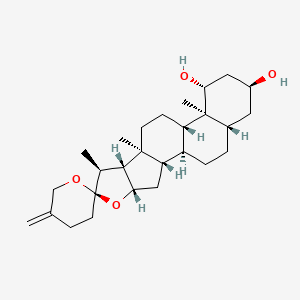
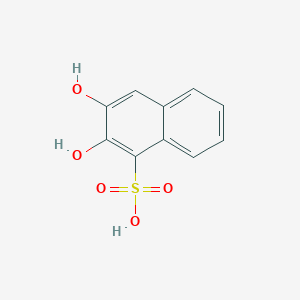
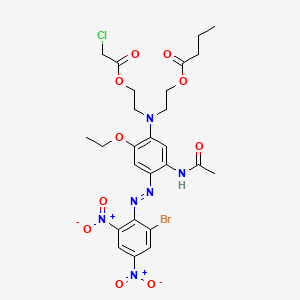
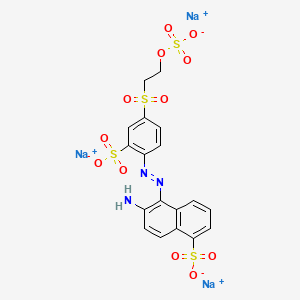
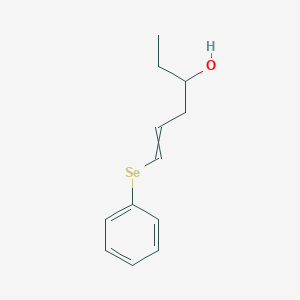
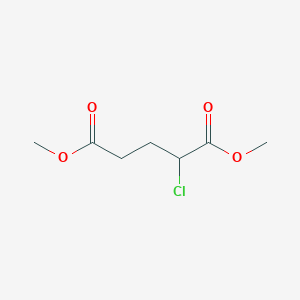
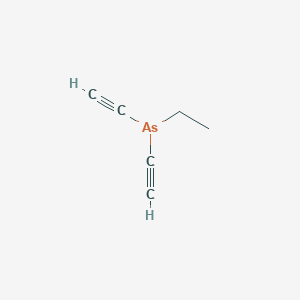

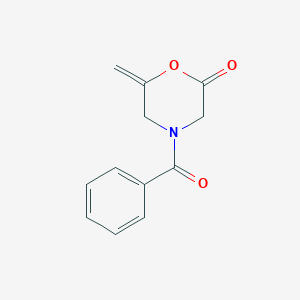
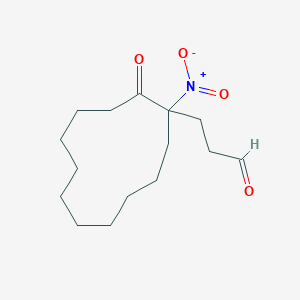
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)

